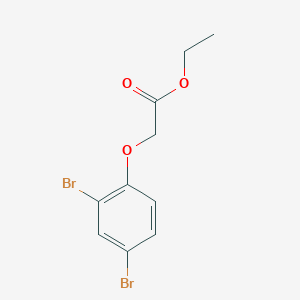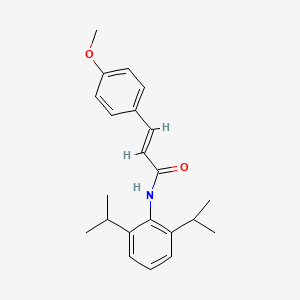![molecular formula C10H16N2O3S2 B5597528 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5597528.png)
4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DAPT, and is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP).
Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to the chemical structure of interest, has been utilized as a chromophoric reagent for the detection of amino acids at picomole levels. This application involves a high-performance liquid chromatography (HPLC) system that can separate and analyze the dabsyl chloride derivatives of modified amino acids, including dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine, among others normally found in protein hydrolysates. This method offers high sensitivity and has been applied in the analysis of proteins and peptides, demonstrating the utility of related sulfonyl compounds in biochemical analysis (Malencik, Zhao, & Anderson, 1990).
Antimicrobial Activity
A study synthesized a new series of compounds closely related to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fluorescent Probes
Compounds incorporating a dimethylamino group and a sulfonyl group have been developed as new fluorescent solvatochromic dyes. These molecules exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such characteristics make them useful as fluorescent molecular probes for studying various biological events and processes, indicating the potential of 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide analogs in biological imaging and sensing applications (Diwu et al., 1997).
Tautomeric Behavior in Medicinal Chemistry
The tautomeric behavior of sulfonamide derivatives, similar in structure to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, has been investigated to understand their pharmaceutical and biological activities. Spectroscopic methods revealed the existence of different tautomeric forms, which are crucial for their medicinal and biological functions, underscoring the importance of such studies in drug design and development (Erturk et al., 2016).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c1-4-5-11-10(13)9-6-8(7-16-9)17(14,15)12(2)3/h6-7H,4-5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWKCKUMAMTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)
![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)


![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)
![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)


